AT7519 Hydrochloride is a highly potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor characterized by its exceptional affinity for CDK9, CDK2, CDK4, and CDK5. Unlike standard free-base CDK inhibitors that suffer from poor aqueous solubility and require high concentrations of DMSO for biological assays, the hydrochloride salt form of AT7519 achieves a water solubility of 43 mg/mL, making it highly processable for in vivo dosing formulations such as 0.9% saline . By simultaneously blocking cell cycle progression (via CDK1/2/4/6) and halting transcription (via CDK9-mediated inhibition of RNA polymerase II), AT7519 Hydrochloride rapidly depletes short-lived anti-apoptotic proteins like Mcl-1 [1]. This dual-action profile, combined with its formulation-friendly salt form, makes it a critical benchmark compound for oncology research, particularly in models of multiple myeloma and solid tumors where precise aqueous dosing and complete CDK blockade are required.
Procuring a generic pan-CDK inhibitor or the free base form of AT7519 introduces significant experimental and formulation risks. The free base of AT7519 exhibits poor aqueous solubility, necessitating high concentrations of DMSO which can confound cellular assays through solvent toxicity and complicate in vivo intraperitoneal or oral dosing . In contrast, the hydrochloride salt readily dissolves in water (up to 43 mg/mL) and standard saline, ensuring reproducible bioavailability. Furthermore, substituting AT7519 with first-generation pan-CDK inhibitors like Roscovitine fundamentally alters the pharmacological profile; Roscovitine lacks meaningful activity against CDK4 and CDK6, whereas AT7519 provides comprehensive G1/S phase blockade . Relying on older inhibitors also sacrifices the sub-10 nM CDK9 potency unique to AT7519, resulting in incomplete transcriptional repression of survival proteins and potentially skewed efficacy data in apoptosis-resistant cancer models.
The hydrochloride salt form of AT7519 was specifically developed to overcome the formulation limitations of the free base. Quantitative solubility profiling demonstrates that AT7519 Hydrochloride achieves a water solubility of 43 mg/mL, allowing for direct dissolution in 0.9% saline for intraperitoneal or oral administration . In contrast, the free base form requires primary dissolution in anhydrous DMSO, which can introduce solvent-induced cytotoxicity and precipitation artifacts upon dilution in aqueous buffers .
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 43 mg/mL (AT7519 Hydrochloride) |
| Comparator Or Baseline | Requires DMSO for stock solutions; poor aqueous solubility (AT7519 Free Base) |
| Quantified Difference | Complete elimination of DMSO requirement for in vivo saline formulations. |
| Conditions | Standard laboratory temperature, dissolution in pure water or 0.9% saline. |
High aqueous solubility ensures that researchers can dose animal models accurately without the confounding toxicological effects of DMSO, ensuring reproducible pharmacokinetic data.
AT7519 Hydrochloride exhibits exceptional potency against CDK9, a critical kinase for the phosphorylation of the RNA polymerase II C-terminal domain. In cell-free kinase assays, AT7519 demonstrates a CDK9 IC50 of <10 nM [1]. When compared to first-generation pan-CDK inhibitors like Roscovitine, which show negligible or highly reduced activity against CDK9, AT7519 provides a much more rapid and profound blockade of transcription . This sub-10 nM potency translates directly to the rapid downregulation of short-lived anti-apoptotic proteins such as Mcl-1 in cellular assays.
| Evidence Dimension | CDK9 Kinase Inhibition (IC50) |
| Target Compound Data | <10 nM |
| Comparator Or Baseline | Inactive / >10,000 nM (Roscovitine) |
| Quantified Difference | >1000-fold greater potency against CDK9. |
| Conditions | Cell-free ATP-competitive kinase assay. |
Procurement of AT7519 is essential for studies requiring immediate and complete cessation of RNA polymerase II-dependent transcription to overcome apoptosis resistance.
Unlike older pan-CDK inhibitors that primarily target CDK1 and CDK2, AT7519 Hydrochloride provides robust inhibition of the CDK4/6 axis, which is essential for G1 to S phase transition. AT7519 inhibits CDK4 and CDK6 with IC50 values of 100 nM and 170 nM, respectively [1]. In stark contrast, Roscovitine exhibits virtually no effect on CDK4 or CDK6, with IC50 values exceeding 100 μM . This comprehensive coverage ensures that AT7519 induces a more complete cell cycle arrest across a wider variety of genetically diverse tumor cell lines.
| Evidence Dimension | CDK4 Kinase Inhibition (IC50) |
| Target Compound Data | 100 nM |
| Comparator Or Baseline | >100,000 nM (Roscovitine) |
| Quantified Difference | >1,000-fold higher affinity for CDK4. |
| Conditions | Cell-free kinase assay with GST-pRb substrate. |
Buyers evaluating pan-CDK inhibitors for broad-spectrum cell cycle arrest must select AT7519 over older agents to ensure the critical CDK4/6-Rb pathway is effectively blocked.
Beyond standard CDK inhibition, AT7519 possesses a highly differentiated secondary mechanism: the activation of Glycogen Synthase Kinase-3 beta (GSK-3β). Treatment with AT7519 decreases the inhibitory phosphorylation of GSK-3β, thereby activating it and driving apoptosis independently of its primary transcriptional inhibition [1]. Standard CDK inhibitors like Flavopiridol or Roscovitine do not share this specific GSK-3β activation profile. In multiple myeloma models, this dual mechanism allows AT7519 to overcome the protective effects of bone marrow stromal cells and cytokines[1].
| Evidence Dimension | GSK-3β Activation Status |
| Target Compound Data | Decreases inhibitory phosphorylation, activating GSK-3β |
| Comparator Or Baseline | No direct GSK-3β activation (Standard pan-CDK inhibitors) |
| Quantified Difference | Unique induction of apoptosis via a p53-independent, GSK-3β-mediated pathway. |
| Conditions | Multiple myeloma cell lines (e.g., MM.1S) treated with 0-4 μM AT7519. |
This secondary mechanism makes AT7519 uniquely suited for researchers studying drug-resistant hematological malignancies where standard CDK blockade is insufficient.
Because AT7519 Hydrochloride features a high aqueous solubility of 43 mg/mL, it is the optimal choice for in vivo efficacy studies, such as multiple myeloma or leukemia xenograft models. Researchers can formulate the compound directly in 0.9% saline for intraperitoneal injection (e.g., 10-15 mg/kg), avoiding the toxicity, precipitation, and variable absorption rates associated with DMSO-dependent free base formulations.
Due to its sub-10 nM IC50 against CDK9, AT7519 is highly recommended for mechanistic studies focused on transcriptional elongation. It rapidly inhibits the phosphorylation of the RNA polymerase II C-terminal domain, making it an ideal tool compound for studying the depletion of short-lived survival proteins like Mcl-1 and XIAP in apoptosis-resistant cell lines [1].
AT7519 is uniquely positioned for assays involving co-cultures of cancer cells and bone marrow stromal cells (BMSCs). Its secondary mechanism of activating GSK-3β allows it to bypass the proliferative advantages and protective signaling conferred by the tumor microenvironment, making it superior to strictly selective CDK inhibitors in these complex models [1].